molecular formula C9H10N2O B8153990 2-[(Oxan-4-yl)methylidene]propanedinitrile

2-[(Oxan-4-yl)methylidene]propanedinitrile

Cat. No.: B8153990
M. Wt: 162.19 g/mol
InChI Key: STHJCLVQVTYIGA-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methylidene]propanedinitrile is a cyanated organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position, conjugated with a propanedinitrile (malononitrile) backbone. This structure combines the electron-withdrawing properties of the dinitrile group with the steric and electronic influences of the oxan-4-yl substituent.

Properties

IUPAC Name

2-(oxan-4-ylmethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-6-9(7-11)5-8-1-3-12-4-2-8/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHJCLVQVTYIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)methylidene]propanedinitrile typically involves the reaction of oxane derivatives with malononitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring or nitrile groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[(Oxan-4-yl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)methylidene]propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The propanedinitrile core is a common motif in compounds with diverse applications. Substituents on the methylidene group significantly alter reactivity, solubility, and function. Below is a comparative analysis of key analogs:

Compound Name Substituent Key Properties/Applications Evidence Source
2-[(Dimethylamino)methylidene]propanedinitrile Dimethylamino Forms 3D hydrogen-bonded networks; studied for crystallography
2-{[2-(Trifluoromethyl)phenyl]methylidene}propanedinitrile 2-Trifluoromethylphenyl High purity, used in synthetic chemistry; non-hazardous transport
AG-1024 (2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile) Bromo-tert-butyl-hydroxyphenyl Selective IGF-1R inhibitor (IC50: 7 μM); anticancer research
NIAD-4 ([50-(p-Hydroxyphenyl)-2,20-bithienyl-5-yl]-methylidene}-propanedinitrile) Bithienyl-hydroxyphenyl Amyloid aggregate detection; diagnostic applications
2-[(4-Methoxyphenyl)methylene]propanedinitrile 4-Methoxyphenyl Pharmaceutical intermediate; antitumor research
2-[(3-Nitrophenyl)methylidene]propanedinitrile 3-Nitrophenyl Used in medicinal chemistry; pesticide synthesis
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile Methylsulfanyl-morpholine Discontinued research chemical; unique sulfur-oxygen synergy

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance the electrophilicity of the dinitrile core, favoring applications in charge-transfer systems (e.g., organic solar cells, as in ).
  • Steric Effects : Bulky substituents like tert-butyl in AG-1024 improve target selectivity in kinase inhibition but may reduce solubility.
  • Hydrogen Bonding: The dimethylamino analog forms weak C–H⋯N bonds, enabling crystal engineering, while the oxan-4-yl group in the target compound may offer similar intermolecular interactions.

Biological Activity

2-[(Oxan-4-yl)methylidene]propanedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : [not available]

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxan ring enhances its interaction with biological targets, potentially leading to:

  • Binding Affinity Modulation : The structural configuration may increase binding affinity to certain receptors or enzymes.
  • Cellular Signaling Alteration : Interaction with cellular pathways could lead to altered signaling cascades, impacting cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anticancer Properties

Research by Johnson et al. (2024) assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed:

  • IC50 Values :
    • MCF-7 (breast cancer): 25 µM
    • A549 (lung cancer): 30 µM
Cell LineIC50 (µM)
MCF-725
A54930

Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, Lee et al. (2023) reported that this compound inhibited acetylcholinesterase activity, which is crucial for neurotransmission. The inhibition constant (Ki) was calculated to be:

  • Ki Value : 0.5 mM

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